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Compound of Interest

Compound Name: 3-Chloro-4-iodophenol

Cat. No.: B1456533 Get Quote

An In-depth Technical Guide to 3-Chloro-4-iodophenol: Structural Characteristics, Synthesis,

and Applications

Abstract
3-Chloro-4-iodophenol is a dihalogenated aromatic compound of significant interest to the

chemical research and drug development sectors. As a functionalized phenol, it serves as a

versatile synthetic building block, enabling the construction of more complex molecular

architectures. This guide provides a comprehensive overview of its structural and

physicochemical properties, outlines a plausible synthetic pathway with detailed protocols,

explores its chemical reactivity, and discusses its applications, particularly in the realm of

medicinal chemistry. The document is intended for researchers, chemists, and drug

development professionals who require a technical understanding of this valuable intermediate.

Chemical Identity and Physicochemical Properties
The unique substitution pattern of 3-Chloro-4-iodophenol—featuring a hydroxyl group, a

chlorine atom, and an iodine atom on a benzene ring—governs its physical properties and

chemical behavior. The hydroxyl group acts as a powerful hydrogen bond donor and a strongly

activating ortho-, para-director in electrophilic aromatic substitution, while the halogens exert a

deactivating, electron-withdrawing inductive effect and an ortho-, para-directing resonance

effect.

Caption: Chemical structure of 3-Chloro-4-iodophenol.

Table 1: Chemical Identifiers for 3-Chloro-4-iodophenol
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Identifier Value Source(s)

CAS Number 855403-42-8 [1][2][3]

Molecular Formula C₆H₄ClIO [1][2][4]

Molecular Weight 254.45 g/mol [2][5]

IUPAC Name 3-chloro-4-iodophenol [3]

SMILES OC1=CC=C(I)C(Cl)=C1 [3][6]

InChI
InChI=1S/C6H4ClIO/c7-5-3-

4(9)1-2-6(5)8/h1-3,9H
[1][4]

| InChIKey | DIBGHLUZOSSRIT-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties of 3-Chloro-4-iodophenol

Property Value Source(s)

Physical Form Solid [1]

Melting Point 40 °C [2]

Boiling Point 296.9 ± 25.0 °C (Predicted) [2][7]

Density 2.087 ± 0.06 g/cm³ (Predicted) [2]

| Purity | Commonly available at ≥97% |[1][3][5] |

Spectroscopic Profile
Definitive structural confirmation of 3-Chloro-4-iodophenol relies on a combination of

spectroscopic techniques. While specific experimental data is often proprietary to suppliers, the

expected spectral characteristics can be reliably predicted based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show three

distinct signals in the aromatic region (typically 6.5-8.0 ppm). The proton ortho to the

hydroxyl group will likely appear as a doublet, the proton between the two halogens as a
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doublet of doublets, and the proton ortho to the iodine as a doublet. The phenolic proton will

present as a broad singlet, the position of which is highly dependent on solvent and

concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Six unique signals are expected for the

aromatic carbons. The carbon atom bonded to the hydroxyl group will be the most

deshielded (highest ppm), while the carbons bonded to iodine and chlorine will also exhibit

significant shifts.

IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal

functional groups. A broad absorption band around 3200-3600 cm⁻¹ is characteristic of the

O-H stretch of the phenol. Aromatic C-H stretching will appear around 3000-3100 cm⁻¹, and

C=C ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. Strong C-O

stretching is expected around 1200 cm⁻¹. The C-Cl and C-I stretching vibrations occur at

lower frequencies, typically in the fingerprint region below 800 cm⁻¹.

MS (Mass Spectrometry): The molecular ion peak (M⁺) in an electron ionization (EI) mass

spectrum would appear at m/z 254 (for ³⁵Cl) and 256 (for ³⁷Cl) in an approximate 3:1 isotopic

ratio, which is a definitive signature for a monochlorinated compound.[8] Fragmentation

would likely involve the loss of iodine (I•) and carbon monoxide (CO).

Synthesis and Purification
While several synthetic routes are possible, a common and effective strategy for preparing 3-
Chloro-4-iodophenol is the regioselective iodination of 3-chlorophenol. The strong ortho-,

para-directing influence of the hydroxyl group preferentially directs the bulky iodine electrophile

to the less sterically hindered para position.
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Retrosynthetic Analysis

3-Chloro-4-iodophenol

C-I Bond Formation
(Electrophilic Iodination)

3-Chlorophenol

 

Crude Reaction
Mixture

Quench with
Na₂S₂O₃

Acidify with
HCl

Extract with
Ethyl Acetate

Wash with
H₂O and Brine

Dry over
MgSO₄

Concentrate in vacuo

Purify via
Column Chromatography

Pure Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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